Granisetron-d3: A Technical Guide for Researchers
Granisetron-d3: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Granisetron-d3. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this stable isotope-labeled internal standard. This document includes key chemical data, a detailed experimental protocol for its use in quantitative analysis, and a visualization of the relevant biological signaling pathway.
Chemical Properties and Structure
Granisetron-d3 is the deuterated analog of Granisetron, a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] The incorporation of three deuterium atoms on the N-methyl group of the indazole ring results in a molecule with a higher molecular weight than its non-labeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification of Granisetron.[2][3]
The chemical structure of Granisetron-d3 is 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide.[4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, ensuring that it co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency.[3]
Table 1: Chemical Properties of Granisetron-d3
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₁D₃N₄O | [4][5] |
| Molecular Weight | 315.4 g/mol | [4] |
| CAS Number | 1224925-76-1 | [4][5] |
| Formal Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | [4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |
| Appearance | White to Off-White Crystalline Solid | |
| Solubility | Soluble in Methanol | [4] |
| Storage | -20°C Freezer |
Experimental Protocols
Quantification of Granisetron in Human Plasma using UPLC-MS/MS
This section details a validated method for the quantification of Granisetron in human plasma using Granisetron-d3 as an internal standard (IS). The method utilizes protein precipitation for sample preparation followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for analysis.[3]
2.1.1. Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
Granisetron-d3 (Internal Standard)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
2.1.2. Preparation of Solutions
-
Standard Stock Solution of Granisetron (1 mg/mL): Accurately weigh and dissolve Granisetron hydrochloride in MeOH.[3]
-
Internal Standard Stock Solution of Granisetron-d3 (1 mg/mL): Accurately weigh and dissolve Granisetron-d3 in MeOH.[3]
-
Working Solutions: Prepare working solutions for the standard curve and quality control (QC) samples by diluting the stock solutions with 50% methanol. A typical concentration range for the standard curve is 0.05 to 20.0 ng/mL.[3] The internal standard working solution is prepared at a concentration of 8 ng/mL in 50% methanol.[3]
2.1.3. Sample Preparation
-
To 380 µL of blank human plasma, add 20 µL of the respective Granisetron working solution to prepare the calibration standards and QC samples.[3]
-
Add the internal standard working solution.
-
Perform protein precipitation by adding an appropriate volume of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
2.1.4. UPLC-MS/MS Conditions
-
UPLC System: A system capable of gradient elution.
-
Analytical Column: ZORBAX Eclipse Plus C18 column (2.1×50mm, 1.8μm).[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.2 mM ammonium formate and 0.14% formic acid in water, pH 4) and mobile phase B (e.g., acetonitrile).[6]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Granisetron: m/z 313.4 → 138[7]
-
Granisetron-d3 (IS): Monitor the appropriate mass transition for the deuterated standard.
-
2.1.5. Data Analysis
The concentration of Granisetron in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.
Synthesis and Purification of Granisetron-d3
Purification of the final product would likely involve recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield a high-purity crystalline solid.[8]
Mechanism of Action and Signaling Pathway
Granisetron exerts its antiemetic effects by acting as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[9][10][11] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[10][12]
During chemotherapy or radiation therapy, enterochromaffin cells in the gut release large amounts of serotonin (5-HT).[10] This serotonin binds to 5-HT3 receptors, triggering a signaling cascade that ultimately leads to nausea and vomiting.[10] Granisetron competitively blocks the binding of serotonin to these receptors, thereby inhibiting the initiation of the emetic reflex.[10][12]
The 5-HT3 receptor is a non-selective cation channel.[13] Upon binding of serotonin, the channel opens, allowing the influx of cations such as Na⁺ and Ca²⁺.[13] This influx leads to depolarization of the neuron and the propagation of the emetic signal. Granisetron, by blocking the receptor, prevents this ion influx and subsequent signaling.
Conclusion
Granisetron-d3 is an essential tool for the accurate quantification of Granisetron in biological matrices. Its well-defined chemical properties and predictable behavior make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. A thorough understanding of its characteristics, coupled with the appropriate experimental protocols and a clear comprehension of Granisetron's mechanism of action, is crucial for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pjps.pk [pjps.pk]
- 4. caymanchem.com [caymanchem.com]
- 5. Granisetron-d3 - CAS - 1224925-76-1 | Axios Research [axios-research.com]
- 6. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 11. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
